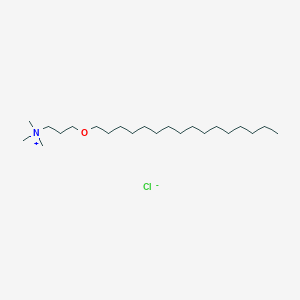
3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react N,N,N-trimethylpropan-1-amine with hexadecyl chloride in the presence of a suitable solvent like acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the compound, although this is less common.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids or aldehydes.
Scientific Research Applications
3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic tail interacts with lipid membranes, disrupting their structure and leading to cell lysis. The positively charged head interacts with negatively charged molecules, enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Similar in structure but with a shorter hydrophobic tail.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Dodecyltrimethylammonium chloride: Similar structure but with a shorter hydrophobic tail.
Uniqueness
3-(Hexadecyloxy)-N,N,N-trimethylpropan-1-aminium chloride is unique due to its specific combination of a long hydrophobic tail and a quaternary ammonium head. This combination provides it with superior surfactant properties, making it more effective in disrupting lipid membranes and enhancing its antimicrobial activity compared to similar compounds.
Properties
CAS No. |
439590-08-6 |
|---|---|
Molecular Formula |
C22H48ClNO |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
3-hexadecoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-22-19-20-23(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SWWOZVOTTLEROD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















